

# An In-depth Technical Guide to the Structure and Reactivity of Methyl Benzenecarboximidate

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## Compound of Interest

Compound Name: *Methyl benzimidate*

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## Abstract

Methyl benzenecarboximidate, a key member of the imidate family of organic compounds, holds a significant position as a versatile intermediate in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, reactivity, and synthesis of methyl benzenecarboximidate. It delves into detailed experimental protocols for its preparation and characteristic reactions, presents spectroscopic data for its identification, and explores its reactivity profile with various nucleophiles. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other areas of chemical synthesis.

## Introduction

Methyl benzenecarboximidate, also known as **methyl benzimidate**, is an organic compound with the chemical formula  $C_8H_9NO$ .<sup>[1]</sup> It belongs to the class of carboximidates, which are esters of imidic acids. The structure features a methyl group attached to the oxygen atom and a phenyl group attached to the carbon atom of the  $C=N$  double bond. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various drug candidates.<sup>[2][3]</sup>

# Molecular Structure and Physicochemical Properties

The structural and physical properties of methyl benzenecarboximide are fundamental to understanding its chemical behavior.

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	135.16 g/mol	<a href="#">[1]</a>
CAS Number	7471-86-5	<a href="#">[1]</a>
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Soluble in organic solvents	

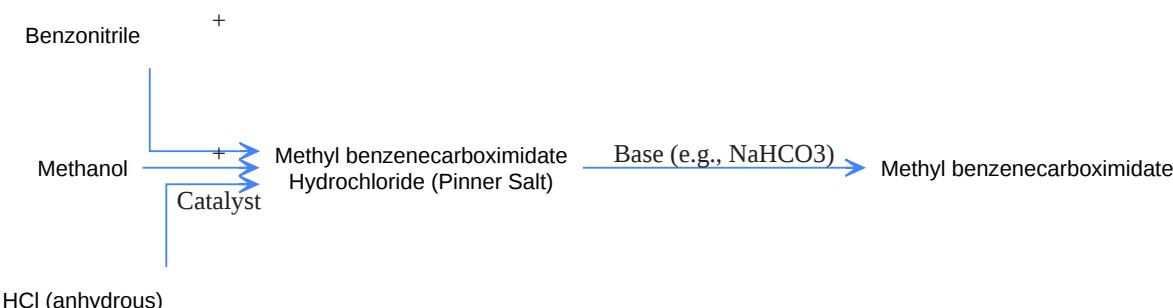
## Synthesis of Methyl Benzenecarboximide

The primary and most efficient method for the synthesis of methyl benzenecarboximide is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

### The Pinner Reaction

The Pinner reaction is a cornerstone for the synthesis of imides.[\[4\]](#) It proceeds via the reaction of a nitrile (benzonitrile) with an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride.[\[5\]](#) The reaction first yields the methyl benzenecarboximide hydrochloride salt, often referred to as a "Pinner salt," which can then be neutralized to afford the free base.

Reaction Scheme:



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Caption: General scheme of the Pinner reaction for the synthesis of methyl benzenecarboximidate.

Experimental Protocol: Synthesis of Methyl Benzenecarboximidate Hydrochloride via the Pinner Reaction<sup>[4][5]</sup>

- Materials:

- Benzonitrile
- Anhydrous Methanol
- Anhydrous Diethyl Ether
- Anhydrous Hydrogen Chloride (gas)

- Procedure:

- A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
- Anhydrous methanol (1.1 eq) is added to the solution.
- The mixture is cooled to 0 °C in an ice bath.

- A stream of dry hydrogen chloride gas is bubbled through the solution with stirring.
- The reaction mixture is allowed to stand at 0 °C. The methyl benzenecarboximide hydrochloride precipitates as a white solid.
- The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Yield Data:

Reactants	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Benzonitrile, Methanol	HCl (gas)	Diethyl Ether	0	24	>90	[5]
Benzonitrile, Methanol	4N HCl in CPME	CPME	0-5	48	86-91	[6]
Benzonitrile, Methanol	Trimethylsilyl triflate	Acetonitrile	Room Temp.	24	Moderate	[7]

## Spectroscopic Characterization

The identity and purity of methyl benzenecarboximide can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Hydrochloride Salt, D<sub>2</sub>O):[8]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.8-7.5	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.1	s	3H	Methoxy protons (-OCH <sub>3</sub> )

<sup>13</sup>C NMR (Predicted for Free Base):[9][10][11]

Chemical Shift (ppm)	Assignment
~165	C=N
~130-128	Aromatic carbons
~53	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

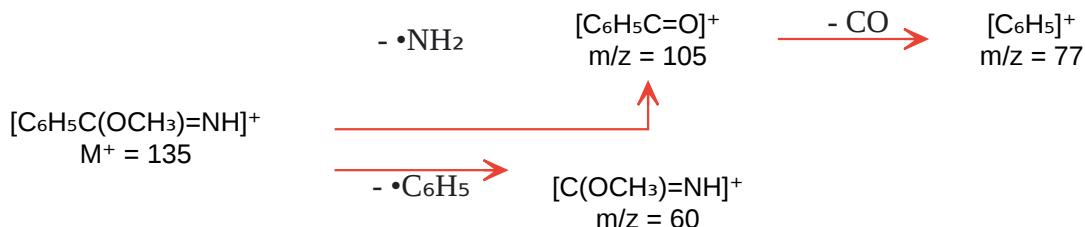
The IR spectrum of methyl benzenecarboximide is expected to show characteristic absorption bands for the C=N, C-O, and aromatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group	Reference
~1650	C=N stretch	Imidate	[12]
~1250	C-O stretch	Ester-like	[13]
~3050	C-H stretch	Aromatic	[12]
1600, 1480	C=C stretch	Aromatic ring	[12]

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of methyl benzenecarboximide would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:[14][15]



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Caption: Predicted major fragmentation pathways for methyl benzenecarboximidate in EI-MS.

## Reactivity of Methyl Benzenecarboximidate

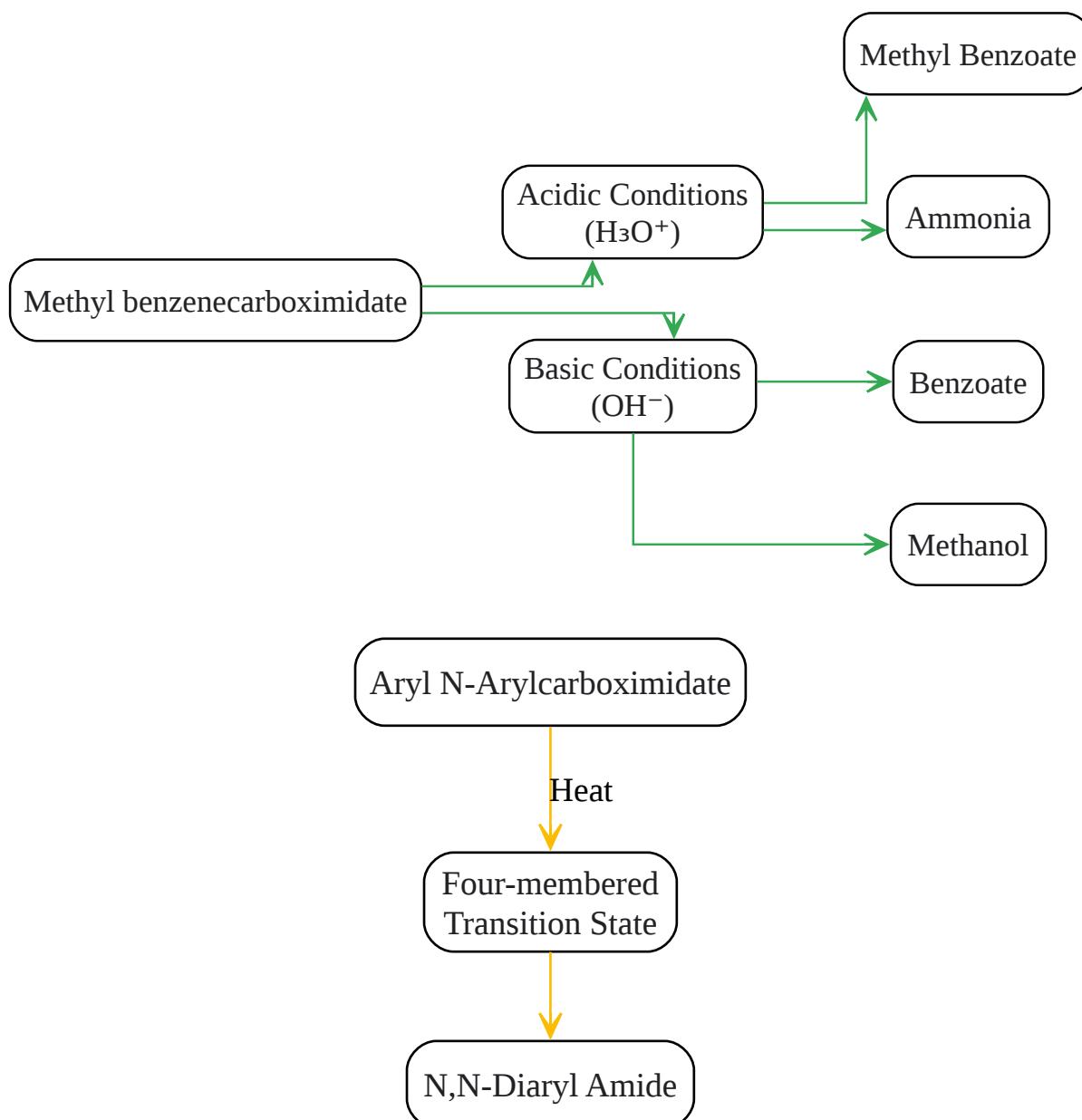
Methyl benzenecarboximidate exhibits a rich and versatile reactivity profile, making it a valuable synthetic intermediate.

## Hydrolysis

Imidates are susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield esters or amides. The rate of hydrolysis is dependent on the pH of the medium.[16][17][18]

- Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the imidate towards nucleophilic attack by water, leading to the formation of an ester (methyl benzoate) and ammonia.
- Base-catalyzed hydrolysis: Under basic conditions, the imidate can hydrolyze to form a carboxylate salt and an amine.

Hydrolysis Workflow:

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